molecular formula C10H5F3N2O3 B11925888 6-nitro-4-(trifluoromethyl)quinolin-2(3H)-one

6-nitro-4-(trifluoromethyl)quinolin-2(3H)-one

Cat. No.: B11925888
M. Wt: 258.15 g/mol
InChI Key: WWWYAWZUZUTNHC-UHFFFAOYSA-N
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Description

6-nitro-4-(trifluoromethyl)quinolin-2(3H)-one is a chemical compound with the molecular formula C10H5F3N2O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of nitro and trifluoromethyl groups in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-4-(trifluoromethyl)quinolin-2(3H)-one typically involves the nitration of 4-(trifluoromethyl)quinoline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the quinoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-nitro-4-(trifluoromethyl)quinolin-2(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro-quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 6-amino-4-(trifluoromethyl)quinolin-2(3H)-one.

    Substitution: Formation of substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-nitro-4-(trifluoromethyl)quinolin-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-nitro-4-(trifluoromethyl)quinolin-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)quinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-amino-4-(trifluoromethyl)quinolin-2(3H)-one: The reduced form of the nitro compound, with different chemical and biological properties.

    6-nitroquinoline: Lacks the trifluoromethyl group, affecting its overall reactivity and applications.

Uniqueness

6-nitro-4-(trifluoromethyl)quinolin-2(3H)-one is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H5F3N2O3

Molecular Weight

258.15 g/mol

IUPAC Name

6-nitro-4-(trifluoromethyl)-3H-quinolin-2-one

InChI

InChI=1S/C10H5F3N2O3/c11-10(12,13)7-4-9(16)14-8-2-1-5(15(17)18)3-6(7)8/h1-3H,4H2

InChI Key

WWWYAWZUZUTNHC-UHFFFAOYSA-N

Canonical SMILES

C1C(=C2C=C(C=CC2=NC1=O)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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